3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIWROIPVTAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of action
Pyrazole and thiophene derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to possess significant biological activities, stimulating research activity in medicinal chemistry and chemical biology.
Mode of action
The mode of action of pyrazole and thiophene derivatives can vary greatly depending on the specific compound and its structure. For example, some pyrazole derivatives have been found to inhibit different types of enzymes which play important roles in cell division.
Biochemical pathways
Some pyrazole derivatives have been found to inhibit cyclooxygenase and 5-lipoxygenase, enzymes that are involved in inflammation and cancer.
Biochemical Analysis
Biochemical Properties
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term exposure to 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The interaction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites. Additionally, the distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde to these compartments, thereby influencing its activity and overall impact on cellular function.
Biological Activity
3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of thiophene derivatives with hydrazones under acidic conditions. Various synthetic methods have been reported, often utilizing reagents such as Vilsmeier–Haack to facilitate the formation of the pyrazole ring, which is crucial for its biological activity .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. For instance, a series of pyrazole compounds were evaluated against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with GI50 values indicating potent activity against Raji and HL60 cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4c | Raji | 25.2 |
| 4c | HL60 | 28.3 |
| 3d | MDA-MB-231 | 0.276 |
| 3a | HeLa | 0.336 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro evaluations revealed that it exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Studies reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | E. coli | 0.22 |
| 10 | S. aureus | 0.25 |
| 13 | Pseudomonas aeruginosa | 0.30 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown anti-inflammatory effects. It acts as a competitive inhibitor of enzymes involved in inflammatory pathways, such as COX-2, thus reducing inflammation markers in experimental models .
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound inhibits enzymes like tyrosinase, which is involved in melanin production, suggesting potential applications in skin lightening agents .
- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anticancer Study : A study involving the synthesis of novel pyrazole derivatives showed that compounds with thiophene moieties had improved selectivity and potency against cancer cell lines compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : The evaluation of several pyrazole derivatives against common bacterial strains demonstrated that modifications in the chemical structure could enhance antibacterial efficacy significantly .
Scientific Research Applications
3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound show significant antibacterial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Activity : Research has demonstrated its efficacy against cancer cell lines such as HCT-116 (colon cancer) and MCF7 (breast cancer), highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Applications in Drug Development
The unique structural features of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde allow it to serve as a scaffold for the development of new pharmaceuticals:
- Lead Compound for Drug Design : Its derivatives can be modified to enhance potency and selectivity against specific biological targets, paving the way for novel therapeutic agents.
- Potential in Antimicrobial Formulations : Given its antimicrobial properties, it could be incorporated into formulations aimed at treating bacterial infections .
Case Studies
Several case studies highlight the compound's applications in research:
- Synthesis and Anticancer Activity : A study demonstrated that derivatives of 3-(thiophen-3-yl)-1H-pyrazole exhibited significant cytotoxicity against cancer cell lines, leading to further exploration in drug development .
- Antimicrobial Efficacy : Research indicated that specific derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in antibiotic formulations .
Comparison with Similar Compounds
Thiophen-2-yl vs. Thiophen-3-yl Derivatives
The position of the thiophene substituent critically influences biological activity. For instance:
- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde exhibits potent antibacterial activity comparable to Amoxicillin, with MIC values of 2–4 µg/mL against E. coli and S. typhimurium . It also demonstrates moderate antifungal activity (MIC: 32 µg/mL) .
- In contrast, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde lacks detailed biological data in the literature. However, halogen-substituted thiophen-2-yl analogs (e.g., 4-chlorophenyl derivatives) show enhanced antibacterial activity compared to non-halogenated variants, suggesting that electronic effects from substituents significantly modulate activity .
Furan- and Pyridinyl-Substituted Analogs
- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde outperforms thiophen-2-yl derivatives in antimicrobial assays, with MIC values as low as 1–4 µg/mL against bacterial strains . It also exhibits the strongest DNA gyrase inhibition (IC₅₀: 3.19 µM) among tested compounds .
- 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde shows superior activity against E. coli (MIC: 2 µg/mL) but reduced antifungal potency compared to its hydrazone precursor .
Spectral and Physicochemical Properties
Table 1: FT-IR Spectral Comparison of Selected Pyrazole-4-carbaldehydes
| Compound | Aldehydic C–H (cm⁻¹) | C=O (cm⁻¹) | C=N (cm⁻¹) | |
|---|---|---|---|---|
| 3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | 2364 | 1675 | 1597 | |
| 3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde | 2860 | 1673 | 1600 |
The lower aldehydic C–H stretching frequency in the thiophen-3-yl derivative (2364 cm⁻¹ vs. 2860 cm⁻¹ for furan) suggests stronger electron-withdrawing effects from the thiophene ring, which may influence reactivity in downstream synthetic applications .
Table 2: Antimicrobial and Enzymatic Activity of Selected Derivatives
The furan-2-yl derivative demonstrates broad-spectrum potency, while the thiophen-2-yl analog is less effective against fungal strains. The absence of data for the thiophen-3-yl isomer highlights a gap in current research.
Preparation Methods
Procedure Overview:
- Starting from 3-substituted pyrazole derivatives or hydrazones formed from thiophene carboxaldehydes and hydrazine derivatives.
- The Vilsmeier reagent is generated in situ by the dropwise addition of phosphoryl chloride (POCl₃) into dimethylformamide (DMF) under ice-cooling.
- The pyrazole substrate is then added, and the reaction mixture is stirred at elevated temperatures (typically 65–75 °C) for 6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is quenched with ice-cold water and neutralized with sodium bicarbonate.
- The crude product is isolated by filtration and purified by recrystallization, commonly from ethanol.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | POCl₃ added dropwise to DMF (0 °C) | Formation of Vilsmeier reagent |
| 2 | Addition of pyrazole precursor | Formylation at 4-position of pyrazole ring |
| 3 | Stirring at 65–75 °C for 6 hours | Completion of aldehyde introduction |
| 4 | Quenching with ice water and neutralization | Isolation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde |
Yields and Purity:
- Reported yields for similar thiophene-2-yl derivatives range from 76% to 92%, indicating high efficiency and reproducibility.
- Purity is typically confirmed by recrystallization and chromatographic methods.
Hydrazone Cyclization Route
An alternative approach involves the initial formation of hydrazones from thiophene-3-carboxaldehyde and hydrazine derivatives, followed by cyclization to form the pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions
For functionalization at the 3-position of the pyrazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) have been employed to attach thiophen-3-yl groups onto preformed pyrazole-4-carbaldehydes.
Highlights:
- Starting from halogenated pyrazole-4-carbaldehydes, coupling with thiophene-3-boronic acids or stannanes under Pd catalysis.
- Conditions typically include Pd(PPh₃)₄ or Pd(OAc)₂ catalysts, bases like K₂CO₃, and solvents such as DMF or toluene.
- This method offers high regioselectivity and functional group tolerance.
- Yields are moderate to good (~60%), with high purity after chromatographic purification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃/DMF, 65–75 °C, 6 h | 76–92 | High yield, regioselective | Requires careful temperature control |
| Hydrazone Cyclization | Thiophene-3-carboxaldehyde, hydrazine, acid catalyst | 60–80 | Allows structural variations | Multi-step, longer reaction times |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, thiophene-3-boronic acid, base, DMF/toluene | ~60 | High regioselectivity, modular | Requires expensive catalysts |
Research Findings and Optimization Notes
- Temperature Control: Strict temperature regulation during Vilsmeier-Haack reaction prevents side reactions and improves aldehyde yield.
- Solvent Choice: Polar aprotic solvents such as DMF enhance solubility and reaction efficiency.
- Workup: Neutralization with sodium bicarbonate after quenching removes excess POCl₃ and acidic byproducts.
- Purification: Flash chromatography using cyclohexane/ethyl acetate gradients effectively separates product from impurities.
- Characterization: Confirmation of structure is achieved through ¹H and ¹³C NMR (aldehyde proton at δ ~9.8–10.2 ppm), mass spectrometry, and sometimes X-ray crystallography for unambiguous structural proof.
Q & A
Q. What are the common synthetic routes for preparing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting thiophene-3-carbaldehyde derivatives with substituted pyrazole precursors under basic catalysis (e.g., K₂CO₃ in refluxing ethanol) . For example:
Q. Key variables affecting yield :
| Variable | Impact |
|---|---|
| Solvent polarity | Polar solvents (ethanol, DMF) enhance nucleophilicity |
| Temperature | Reflux (~80°C) optimizes reaction kinetics |
| Catalyst | K₂CO₃ or NaH improves substitution efficiency |
Q. What spectroscopic techniques are most reliable for characterizing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde?
Answer:
- 1H NMR : Distinct signals include:
- FT-IR : Strong C=O stretch at ~1675 cm⁻¹ and C=N stretch at ~1597 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 178.21 (calculated for C₉H₆N₂OS) .
Validation tip : Cross-reference with X-ray crystallography (if available) to confirm planar geometry of the pyrazole-thiophene system .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in nucleophilic addition reactions?
Answer:
- DFT Calculations : Optimize the molecular geometry to identify electrophilic sites (e.g., aldehyde carbon) using software like Gaussian .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. The aldehyde group typically exhibits high electrophilicity (LUMO energy ~ -1.5 eV) .
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for ethanol) to assess reaction feasibility .
Experimental correlation : Validate predictions with kinetic studies using substituted hydrazines or Grignard reagents .
Q. What strategies resolve contradictions in biological activity data for pyrazole-thiophene hybrids?
Answer: Case study : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus):
Assay standardization :
- Use CLSI guidelines for consistent inoculum size (~10⁵ CFU/mL) .
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
Structural analogs : Compare with derivatives like 4-(4-chloro-pyrazol-1-yl)thiophene-2-carbaldehyde to isolate substituent effects .
Mechanistic studies : Perform time-kill assays or membrane permeability tests to differentiate static vs. cidal effects .
Q. How can reaction conditions be optimized for scaling up 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde synthesis without compromising purity?
Answer:
- Continuous flow reactors : Enhance heat/mass transfer for safer aldehyde group handling .
- In-line purification : Couple synthesis with liquid-liquid extraction or scavenger resins to remove byproducts (e.g., unreacted thiophenol) .
- Process Analytical Technology (PAT) : Use real-time FT-IR or HPLC monitoring to maintain >95% purity .
Q. Scalability challenges :
Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?
Answer:
In silico docking : Target ATP-binding pockets of kinases (e.g., EGFR, CDK2) using AutoDock Vina .
Enzyme assays :
- Kinase-Glo® Luminescent Assay : Measure ATP depletion in vitro (IC₅₀ determination) .
- Selectivity screening: Test against a kinase panel (e.g., Eurofins KinaseProfiler®) .
Cellular validation : Use Western blotting to assess phosphorylation inhibition in cancer cell lines (e.g., MCF-7) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
